molecular formula C12H14O3 B1589227 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 4191-17-7

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B1589227
CAS No.: 4191-17-7
M. Wt: 206.24 g/mol
InChI Key: DRWBHZSJKUMHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the indanone family. Indanone derivatives are known for their bioactive properties and are used in various therapeutic applications, including the treatment of Alzheimer’s disease and cancer . This compound is characterized by its two methoxy groups at positions 5 and 6, a methyl group at position 2, and a dihydroindenone core structure.

Preparation Methods

The synthesis of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one involves several steps. One common method is the Michael addition reaction, where α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone react with various nucleophiles such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole . The reaction conditions typically involve the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with aliphatic amines like piperidine and morpholine tend to produce stable compounds, while reactions with aromatic amines like imidazole and benzimidazole result in products with varying stability .

Scientific Research Applications

Comparison with Similar Compounds

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting bioactive properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5,6-dimethoxy-2-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-7-4-8-5-10(14-2)11(15-3)6-9(8)12(7)13/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWBHZSJKUMHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446822
Record name 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4191-17-7
Record name 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 3
Reactant of Route 3
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 4
Reactant of Route 4
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 5
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 6
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.